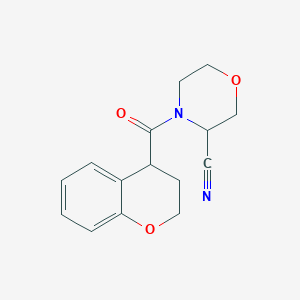

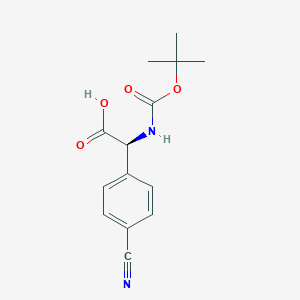

![molecular formula C20H24ClN5O2 B2895246 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide CAS No. 922027-55-2](/img/structure/B2895246.png)

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule, likely belonging to the class of compounds known as benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine.

Chemical Reactions Analysis

The compound’s reactivity would depend on its specific structure. Similar compounds have been involved in reactions such as the Diels–Alder reaction .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Research on novel heterocyclic compounds containing a sulfonamido moiety, such as the one , has shown promise in antibacterial applications. These compounds have been synthesized and evaluated for their antibacterial activities, with several showing high effectiveness against various bacteria strains. This suggests potential for the development of new antibacterial agents based on such molecular structures (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Anti-Inflammatory Properties

A novel series of pyrazolopyrimidines derivatives have been synthesized and tested for their anticancer and anti-inflammatory activities. These compounds exhibited notable cytotoxic effects against cancer cell lines and showed significant 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) analysis provided insights into their mechanism of action, indicating their potential as therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

Insecticidal and Antimicrobial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclic compounds has been explored for their insecticidal and antimicrobial potential. These compounds, created using microwave irradiative cyclocondensation, demonstrated efficacy against certain insects and microorganisms, suggesting their use in agricultural pest control and antimicrobial applications (Deohate & Palaspagar, 2020).

Enzymatic Activity Enhancement

Another study focused on the synthesis of pyrazolopyrimidinyl keto-esters and their derivatives, revealing a potent effect on enhancing the reactivity of specific enzymes. This research opens up avenues for the development of enzyme activators or inhibitors based on pyrazolopyrimidinyl compounds, with potential applications in biochemistry and pharmacology (Abd & Gawaad, 2008).

Wirkmechanismus

Target of Action

The primary target of this compound is the serine/threonine protein kinase B (PKB) , also known as Akt . PKB/Akt plays a crucial role in intracellular signaling pathways, promoting both cell proliferation and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB/Akt . It binds to the ATP-binding site of PKB/Akt, preventing ATP from binding and thus inhibiting the kinase’s activity . This inhibition disrupts the downstream signaling of PKB/Akt, leading to changes in cellular processes such as cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB/Akt-mTOR signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the activation of PI3K . Activated PI3K produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB/Akt . The inhibition of PKB/Akt by the compound disrupts this pathway, affecting downstream processes such as cell proliferation, protein translation, and cell cycle progression .

Pharmacokinetics

The compound has been identified as a potent and orally bioavailable inhibitor of PKB/Akt

Result of Action

The inhibition of PKB/Akt by the compound leads to a disruption in the PI3K-PKB/Akt-mTOR signaling pathway . This disruption can result in decreased cell proliferation and survival, as PKB/Akt promotes these processes when activated . Therefore, the compound’s action could potentially have anti-cancer effects, as unregulated signaling in this pathway is a common molecular pathology in many human cancers .

Eigenschaften

IUPAC Name |

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O2/c1-20(2,3)10-17(27)22-8-9-26-18-16(11-24-26)19(28)25(13-23-18)12-14-4-6-15(21)7-5-14/h4-7,11,13H,8-10,12H2,1-3H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJLJYNHOQWZMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2895164.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2895179.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2895180.png)

![4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine](/img/structure/B2895181.png)

![N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2895183.png)

![2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B2895186.png)